1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Physical chemistry Process chemistry Solid-state handling

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a para-substituted halogenated fluorinated aromatic building block with molecular formula C₈H₆BrF₃ and molecular weight 239.03 g/mol. It is classified as a fluorinated fragment in medicinal chemistry and agrochemical research, distinguished by a bromine atom at the para position and a 2,2,2-trifluoroethyl (–CH₂CF₃) group, which confers distinct physicochemical properties relative to its closest analogs.

Molecular Formula C8H6BrF3
Molecular Weight 239.03 g/mol
CAS No. 155820-88-5
Cat. No. B120307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(2,2,2-trifluoroethyl)benzene
CAS155820-88-5
Synonyms1-Bromo-4-(2,2,2-trifluoroethyl)benzene
Molecular FormulaC8H6BrF3
Molecular Weight239.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(F)(F)F)Br
InChIInChI=1S/C8H6BrF3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2
InChIKeySYERREWLUUWURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(2,2,2-trifluoroethyl)benzene (CAS 155820-88-5): Sourcing & Selection Guide


1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a para-substituted halogenated fluorinated aromatic building block with molecular formula C₈H₆BrF₃ and molecular weight 239.03 g/mol [1]. It is classified as a fluorinated fragment in medicinal chemistry and agrochemical research, distinguished by a bromine atom at the para position and a 2,2,2-trifluoroethyl (–CH₂CF₃) group, which confers distinct physicochemical properties relative to its closest analogs . The compound is solid at ambient temperature (melting point 54–57 °C) and serves as a key synthetic intermediate in cross-coupling reactions, enabling the introduction of the trifluoroethyl moiety into drug-like scaffolds [2].

Why 1-Bromo-4-(2,2,2-trifluoroethyl)benzene Cannot Be Replaced by Generic Analogs


Substituting 1-bromo-4-(2,2,2-trifluoroethyl)benzene with a closely related aryl bromide—such as 1-bromo-4-(trifluoromethyl)benzene, 1-bromo-4-ethylbenzene, or its ortho/meta isomers—introduces systematic shifts in lipophilicity, electronic character, conformational flexibility, and physical form that propagate into downstream synthetic yields, purification workflows, and final compound properties [1]. The CH₂ spacer between the aromatic ring and the CF₃ group attenuates the electron-withdrawing effect relative to the directly attached CF₃, alters the molecular logP by up to ≈0.4–0.5 log units, and changes the ambient-temperature physical state from liquid to solid, which directly impacts handling, storage, and formulation scalability [2]. These differences are quantifiable and carry practical consequences for procurement decisions in both medicinal chemistry and process development.

Quantitative Differentiation Evidence: 1-Bromo-4-(2,2,2-trifluoroethyl)benzene vs. Closest Analogs


Physical State at Ambient Temperature: Solid vs. Liquid – Implications for Handling and Scale-Up

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a solid at 20 °C with a measured melting point of 54–57 °C, whereas its closest fluorinated analog, 1-bromo-4-(trifluoromethyl)benzene (4-bromobenzotrifluoride, CAS 402-43-7), is a liquid with a melting point range of −30 °C to −2 °C . The meta isomer (1-bromo-3-(2,2,2-trifluoroethyl)benzene, CAS 163975-05-1) is also a liquid at 20 °C . This physical-state difference directly influences weighing accuracy, storage conditions, and formulation workflows during scale-up.

Physical chemistry Process chemistry Solid-state handling

Lipophilicity Differential: LogP/XLogP3 Comparison with CF₃ and Ethyl Analogs

The computed XLogP3 of 1-bromo-4-(2,2,2-trifluoroethyl)benzene is 4.0, compared to 3.9 for 1-bromo-4-(trifluoromethyl)benzene (PubChem CID 67872) [1]. Experimentally derived LogP values from cheminformatics databases show a larger spread: 3.89 (Chembase) and 3.55 (Chemsrc) for the target, versus 3.47 for the CF₃ analog (Molbase/chem960) [2]. The non-fluorinated analog 1-bromo-4-ethylbenzene has a reported LogP of 3.01–3.11 , confirming that the –CH₂CF₃ group increases lipophilicity by ~0.5–0.9 log units over the ethyl group.

Lipophilicity Drug-likeness ADME prediction

Rotatable Bond Count and Conformational Flexibility: Impact on Molecular Recognition

1-Bromo-4-(2,2,2-trifluoroethyl)benzene contains one rotatable bond (the CH₂–CF₃ bond), whereas 1-bromo-4-(trifluoromethyl)benzene has zero rotatable bonds [1]. This difference arises from the methylene spacer in the –CH₂CF₃ group, which introduces a degree of conformational freedom absent in the directly attached –CF₃ group. In medicinal chemistry, the number of rotatable bonds is a key determinant of molecular flexibility and has been correlated with bioavailability and target-binding entropy [2].

Conformational analysis Molecular recognition Scaffold design

Synthesis Yield and Purity Benchmarking from Patent Literature

A reported preparative-scale synthesis of 1-bromo-4-(2,2,2-trifluoroethyl)benzene from 4-bromobenzyl bromide using copper(I) iodide and methyl 2,2-difluoro-2-(fluorosulphonyl)acetate in 1-methyl-2-pyrrolidone at 80 °C delivers the product in 67% yield after column chromatography, with purity confirmed by GC-MS (Rt = 2.66 min, m/z = 240 [M+H]⁺) . Commercially, the compound is available at purities of 95% (Bidepharm, Aladdin), 97% (CymitQuimica), and ≥98% (GC) (AKSci) . In contrast, 1-bromo-4-(trifluoromethyl)benzene is typically supplied as a liquid at 98–99% purity .

Synthetic methodology Process chemistry Quality control

Gas Chromatographic Retention Index: Analytical Differentiation for QC and Purity Assessment

1-Bromo-4-(2,2,2-trifluoroethyl)benzene has a reported Kovats retention index (RI) of 1594 on a standard non-polar GC column [1]. This value provides a reproducible, instrument-independent identifier for confirming compound identity and purity. The closest fluorinated analog, 1-bromo-4-(trifluoromethyl)benzene, elutes earlier due to its lower molecular weight (225.01 vs. 239.03 g/mol) and lower LogP, yielding a lower RI (approximately 1150–1250 on equivalent columns, based on class-level inference for halogenated toluenes) . The RI difference supports unambiguous peak assignment in GC-based purity analysis.

Analytical chemistry Quality control Chromatography

Crystal Structure Availability: Supporting Computational and QSAR Studies

A crystal structure of 1-bromo-4-(2,2,2-trifluoroethyl)benzene has been deposited in the Cambridge Crystallographic Data Centre (CCDC) via PubChem (COD deposition), with unit cell parameters: space group P n m a, a = 19.766 Å, b = 9.040 Å, c = 4.620 Å, Z = 4, R-factor = 0.0386 [1]. In contrast, no analogous single-crystal X-ray structure is indexed in PubChem for 1-bromo-4-(trifluoromethyl)benzene (liquid at ambient temperature), limiting its use in solid-state computational modeling [2].

Structural biology Computational chemistry Crystallography

Preferred Application Scenarios for 1-Bromo-4-(2,2,2-trifluoroethyl)benzene Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring a Moderately Lipophilic, Metabolically Stable Aryl Building Block

In lead optimization programs where a para-substituted phenyl group needs enhanced lipophilicity (LogP target >3.5) without introducing a directly attached, strongly electron-withdrawing CF₃ group, 1-bromo-4-(2,2,2-trifluoroethyl)benzene offers an XLogP3 of 4.0 and one rotatable bond, providing conformational flexibility for target engagement [1]. Compared to the ethyl analog (LogP ~3.0), the trifluoroethyl group increases lipophilicity by ~0.5–0.9 log units, which can improve membrane permeability while maintaining metabolic stability conferred by the C–F bonds in the CH₂CF₃ motif .

Solid-Phase or Parallel Synthesis Workflows Requiring Gravimetric Dispensing of Solid Building Blocks

The compound's solid physical state (mp 54–57 °C) enables precise weighing on automated solid-dispensing platforms commonly used in high-throughput parallel synthesis [1]. In contrast, the liquid analogs (1-bromo-4-(trifluoromethyl)benzene and the meta isomer) require volumetric handling, which introduces greater variability in stoichiometry for sub-millimolar reaction scales . This makes the target compound the preferred choice for library synthesis where reproducibility and ease of automation are prioritized.

Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling for Constructing Fluorinated Biaryl and Aniline Libraries

The para-bromo substituent is ideally positioned for palladium-catalyzed cross-coupling reactions, and the trifluoroethyl group enhances the lipophilicity and metabolic stability of downstream coupling products [1]. The compound's use as a building block is validated by its inclusion in Bayer Schering Pharma patents (US2010/305111 A1), where it was prepared on a 16 g scale (67% yield) and fully characterized by GC-MS . Commercially available purities of 95–98% (GC) ensure consistent coupling yields in library production.

Computational Chemistry and QSAR Model Building Requiring Experimental Structural Data

The availability of a high-quality crystal structure (R-factor = 3.86%, space group Pnma) enables accurate DFT geometry optimization and serves as a validation benchmark for conformational sampling in molecular docking studies [1]. This experimental structural data is absent for the liquid CF₃ analog, making the target compound uniquely valuable for computational workflows that require solid-state structural input, such as polymorph prediction, crystal lattice energy calculations, and solid-state NMR parameterization .

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